3-(Hydroxymethylene)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
3-(Hydroxymethylene)-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a quinoxaline core with a hydroxymethylene group attached to the third carbon atom. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethylene)-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of appropriate aldehydes with quinoxalin-2(1H)-one derivatives. One common method is the reaction of quinoxalin-2(1H)-one with formaldehyde under basic conditions to introduce the hydroxymethylene group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize microreactor technology to control reaction conditions precisely, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethylene)-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethylene group can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can convert the hydroxymethylene group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the hydroxymethylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoxaline derivatives with oxidized functional groups.
Reduction: Quinoxaline derivatives with hydroxyl groups.
Substitution: Quinoxaline derivatives with substituted functional groups.
Scientific Research Applications
3-(Hydroxymethylene)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethylene)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxymethylene group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-one: Lacks the hydroxymethylene group but shares the quinoxaline core.
3-Methylquinoxalin-2(1H)-one: Has a methyl group instead of a hydroxymethylene group.
3-Aminoquinoxalin-2(1H)-one: Contains an amino group at the third position.
Uniqueness
3-(Hydroxymethylene)-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of the hydroxymethylene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C9H8N2O2 |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
(3E)-3-(hydroxymethylidene)-1,4-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C9H8N2O2/c12-5-8-9(13)11-7-4-2-1-3-6(7)10-8/h1-5,10,12H,(H,11,13)/b8-5+ |
InChI Key |
JLBSOLRXFKQLBZ-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N/C(=C/O)/C(=O)N2 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=CO)C(=O)N2 |
Origin of Product |
United States |
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